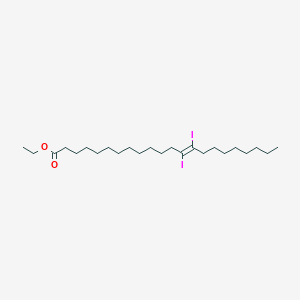
13-Docosenoic acid, 13,14-diiodo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Docosenoic acid, 13,14-diiodo-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of docosenoic acid, featuring two iodine atoms at the 13th and 14th positions
Métodos De Preparación
The synthesis of 13-Docosenoic acid, 13,14-diiodo-, ethyl ester typically involves the esterification of 13-Docosenoic acid with ethanol in the presence of a catalyst. The reaction conditions often include an acidic or basic environment to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactors and purification steps to ensure the purity of the final product .
Análisis De Reacciones Químicas
13-Docosenoic acid, 13,14-diiodo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of simpler hydrocarbons.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
13-Docosenoic acid, 13,14-diiodo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding lipid metabolism and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems and as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and materials, including lubricants and surfactants
Mecanismo De Acción
The mechanism of action of 13-Docosenoic acid, 13,14-diiodo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include lipid metabolism and signal transduction, depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar compounds to 13-Docosenoic acid, 13,14-diiodo-, ethyl ester include:
13-Docosenoic acid, ethyl ester: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
13-Docosenoic acid, methyl ester: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Erucic acid ethyl ester: Another ester derivative of docosenoic acid, differing in the position and number of double bonds and functional groups
Propiedades
Número CAS |
74398-57-5 |
|---|---|
Fórmula molecular |
C24H44I2O2 |
Peso molecular |
618.4 g/mol |
Nombre IUPAC |
ethyl (E)-13,14-diiododocos-13-enoate |
InChI |
InChI=1S/C24H44I2O2/c1-3-5-6-7-13-16-19-22(25)23(26)20-17-14-11-9-8-10-12-15-18-21-24(27)28-4-2/h3-21H2,1-2H3/b23-22+ |
Clave InChI |
WSQHMHDYNAVUJQ-GHVJWSGMSA-N |
SMILES isomérico |
CCCCCCCC/C(=C(/CCCCCCCCCCCC(=O)OCC)\I)/I |
SMILES canónico |
CCCCCCCCC(=C(CCCCCCCCCCCC(=O)OCC)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


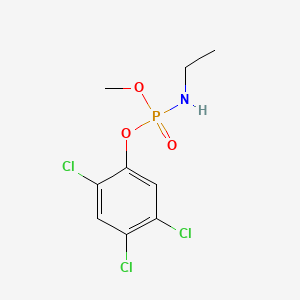
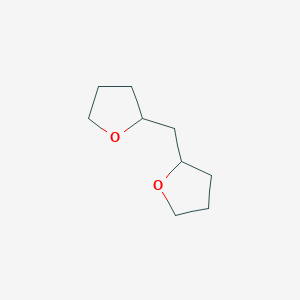
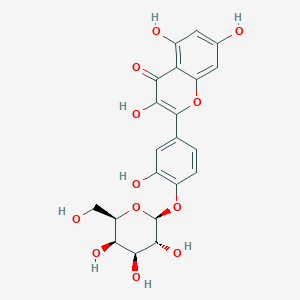

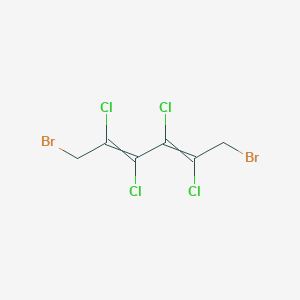
![4-[(1R)-5-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]-7-methyl-2,3-dihydro-1H-inden-1-yl]-2-propan-2-ylphenol](/img/structure/B14746069.png)
![Benzo[a]phenanthro[9,10-c]naphthacene](/img/structure/B14746077.png)
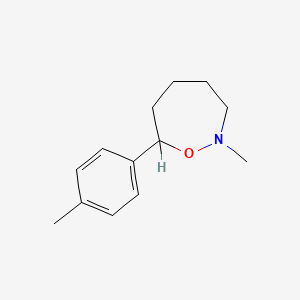
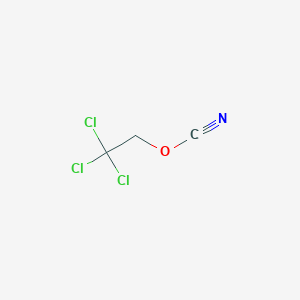
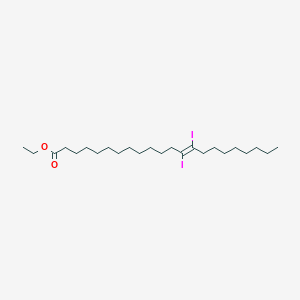
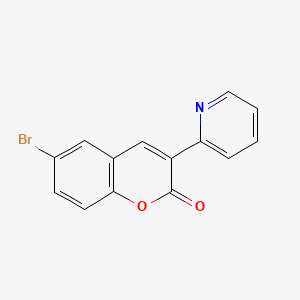
![2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B14746116.png)
![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one](/img/structure/B14746122.png)
![(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B14746130.png)
